N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
Overview
Description
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine: is a chemical compound with the molecular formula C11H14Cl3NO and a molecular weight of 282.59 g/mol . This compound is a metabolite of Prochloraz, a widely used imidazole fungicide . It is primarily used in environmental testing and research .
Scientific Research Applications
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine is used in various scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine is a metabolite of Prochloraz , which is a widely used imidazole fungicide . The primary targets of this compound are likely to be similar to those of Prochloraz, which are the enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Given its relationship to prochloraz, it can be inferred that it may inhibit the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting the enzymes involved in ergosterol biosynthesis, the compound disrupts the structure of the cell membrane, leading to leakage of cell contents and ultimately cell death .
Result of Action
The primary result of the action of this compound is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the leakage of cell contents and ultimately cell death .
Biochemical Analysis
Biochemical Properties
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in detoxification processes and oxidative stress responses . Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . This inhibition can lead to the accumulation of toxic metabolites and changes in gene expression related to metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various metabolites, some of which may have different biological activities . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . High doses of this compound can result in toxic effects, including liver damage, oxidative stress, and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Additionally, it can influence the levels of cofactors and other molecules involved in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound can be transported across cell membranes and distributed to different tissues, where it exerts its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with propylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Comparison with Similar Compounds
Prochloraz: The parent compound, widely used as a fungicide.
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride: A hydrochloride salt form of the compound.
2-(2,4,6-Trichlorophenoxy)ethanol: An intermediate in the synthesis of the compound.
Uniqueness: this compound is unique due to its specific structure and its role as a metabolite of Prochloraz. Its chemical properties and reactivity make it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14/h6-7,15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFQSOIBYICELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891606 | |
Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67747-01-7 | |
Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67747-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(2,4,6-Trichlorophenoxy)ethyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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